

An In-depth Technical Guide to 5-ethyl-2-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 5-ethyl-2-(trifluoromethyl)aniline

Cat. No.: B6255335

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-ethyl-2-(trifluoromethyl)aniline**. The inclusion of a trifluoromethyl group often imparts unique electronic properties, enhancing metabolic stability and lipophilicity, making such compounds valuable intermediates in medicinal chemistry and materials science.^{[1][2]} This document details the physicochemical characteristics of the target molecule, outlines a putative synthesis protocol based on established methods for analogous structures, and presents predicted spectroscopic data. Furthermore, it explores the broader biological context of trifluoromethylanilines, proposing a hypothetical signaling pathway to stimulate further research into the bioactivity of this compound class.

Chemical and Physical Properties

5-ethyl-2-(trifluoromethyl)aniline is an aromatic amine whose structure incorporates both an ethyl and a trifluoromethyl substituent on the aniline scaffold. These functional groups are anticipated to influence its chemical reactivity and physical properties. The trifluoromethyl group, being strongly electron-withdrawing, is known to decrease the basicity of the aniline nitrogen.

Table 1: Physicochemical and Spectroscopic Data for **5-ethyl-2-(trifluoromethyl)aniline**

Property	Value	Source
IUPAC Name	5-ethyl-2-(trifluoromethyl)aniline	-
Molecular Formula	C ₉ H ₁₀ F ₃ N	PubChem
Molecular Weight	189.18 g/mol	PubChem
Monoisotopic Mass	189.07654 Da	[3]
Predicted XlogP	2.9	[3]
SMILES	<chem>CCC1=CC(=C(C=C1)C(F)(F)F)N</chem>	[3]
InChI	InChI=1S/C9H10F3N/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,2,13H2,1H3	[3]
InChIKey	QANDOQQSSVEGJY-UHFFFAOYSA-N	[3]

Table 2: Predicted Mass Spectrometry Data

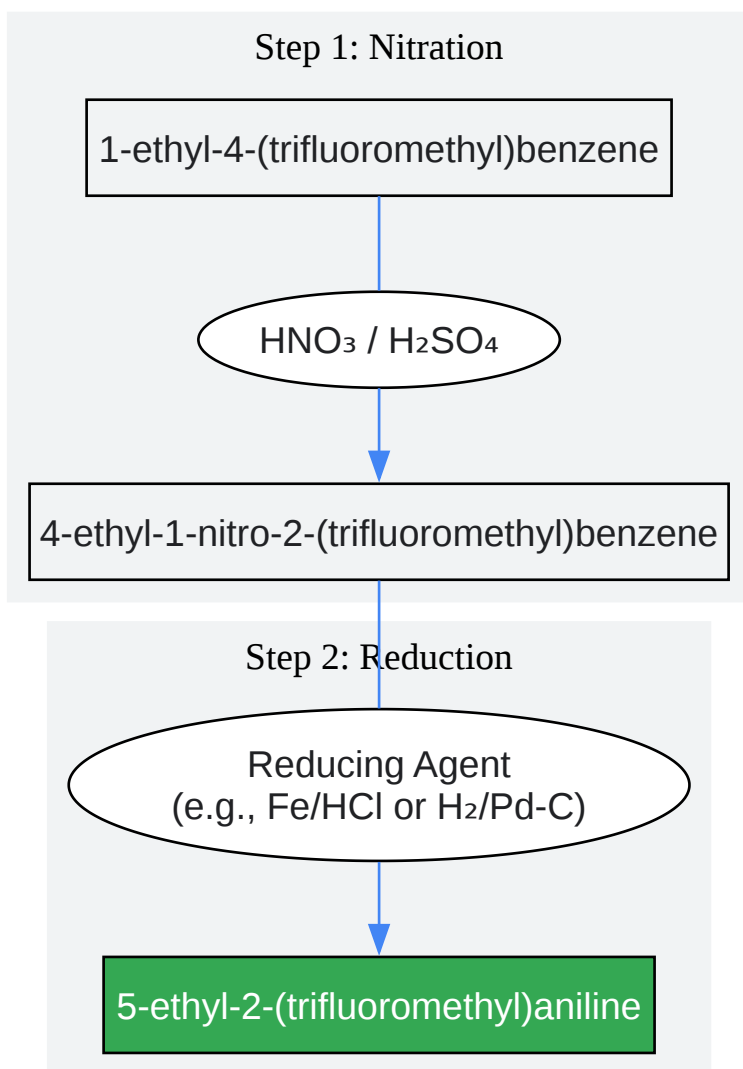
Adduct	m/z
[M+H] ⁺	190.08382
[M+Na] ⁺	212.06576
[M-H] ⁻	188.06926
[M+NH ₄] ⁺	207.11036
[M+K] ⁺	228.03970
[M] ⁺	189.07599
Data sourced from PubChemLite.[3]	

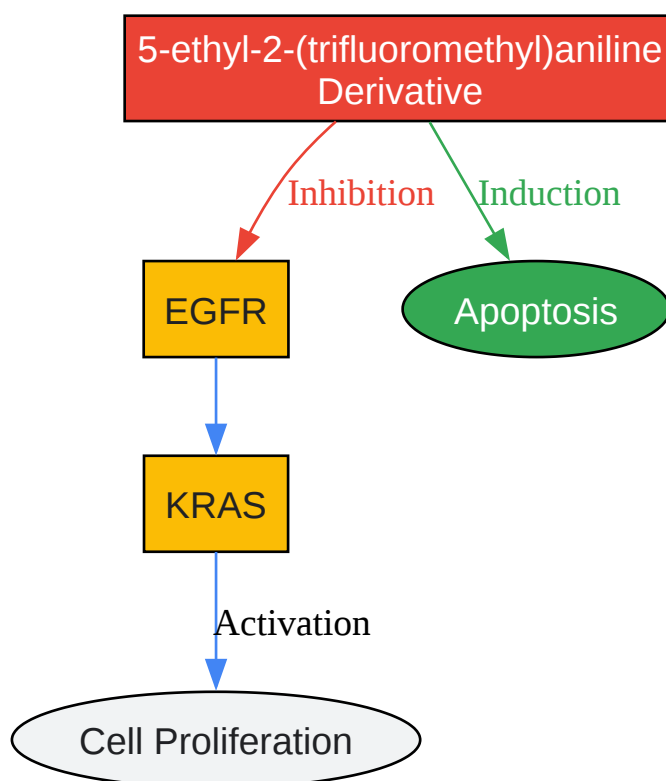
Putative Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-ethyl-2-(trifluoromethyl)aniline** is not readily available in the surveyed literature, a plausible synthetic route can be extrapolated from established methods for structurally similar compounds, such as the synthesis of 2-methoxy-5-(trifluoromethyl)aniline.^[4] A common approach involves the reduction of a corresponding nitroaromatic precursor.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential two-step synthesis of **5-ethyl-2-(trifluoromethyl)aniline** starting from 4-ethyl-1-nitro-2-(trifluoromethyl)benzene.





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